Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (9CI)
Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (9CI)
Brand Name:
Vulcanchem
CAS No.:
133796-83-5
VCID:
VC0144279
InChI:
InChI=1S/C8H14O2/c1-6(10-2)8-4-3-7(8)5-9/h5-8H,3-4H2,1-2H3/t6-,7+,8-/m0/s1
SMILES:
CC(C1CCC1C=O)OC
Molecular Formula:
C8H14O2
Molecular Weight:
142.2 g/mol
Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (9CI)
CAS No.: 133796-83-5
Main Products
VCID: VC0144279
Molecular Formula: C8H14O2
Molecular Weight: 142.2 g/mol
CAS No. | 133796-83-5 |
---|---|
Product Name | Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (9CI) |
Molecular Formula | C8H14O2 |
Molecular Weight | 142.2 g/mol |
IUPAC Name | (1S,2R)-2-[(1S)-1-methoxyethyl]cyclobutane-1-carbaldehyde |
Standard InChI | InChI=1S/C8H14O2/c1-6(10-2)8-4-3-7(8)5-9/h5-8H,3-4H2,1-2H3/t6-,7+,8-/m0/s1 |
Standard InChIKey | FARFLXLPBGCLSE-RNJXMRFFSA-N |
Isomeric SMILES | C[C@@H]([C@@H]1CC[C@@H]1C=O)OC |
SMILES | CC(C1CCC1C=O)OC |
Canonical SMILES | CC(C1CCC1C=O)OC |
Synonyms | Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (9CI) |
PubChem Compound | 14909284 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume